

Unveiling the Therapeutic Potential of Leelamine: A Technical Guide to its Molecular Targets

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Compound of Interest

Compound Name: *Lilaline*

Cat. No.: *B1239890*

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For Researchers, Scientists, and Drug Development Professionals

Leelamine, a novel natural product, has emerged as a promising therapeutic agent, particularly in the realm of oncology. This technical guide synthesizes the current understanding of Leelamine's mechanism of action, focusing on its key molecular targets and the signaling pathways it modulates. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Signaling

Leelamine exerts its anti-cancer effects through a multi-targeted approach, primarily by disrupting critical signaling cascades that are frequently dysregulated in cancer. The primary mechanism of action involves the inhibition of three key signaling pathways: PI3K/Akt, MAPK, and STAT3.^[1] This simultaneous targeting of multiple pathways is a significant advantage, potentially reducing the likelihood of developing drug resistance.^[1]

The underlying mechanism for this broad-spectrum inhibition lies in Leelamine's ability to disrupt cholesterol transport within the cell.^[1] This disruption leads to a cascade of downstream effects, including decreased cellular proliferation, induction of apoptosis, and reduced tumor vascularization.^[1]

Quantitative Analysis of Leelamine's Efficacy

The cytotoxic and anti-proliferative effects of Leelamine have been quantified in various studies. The compound exhibits a degree of selectivity for cancer cells over normal cells.

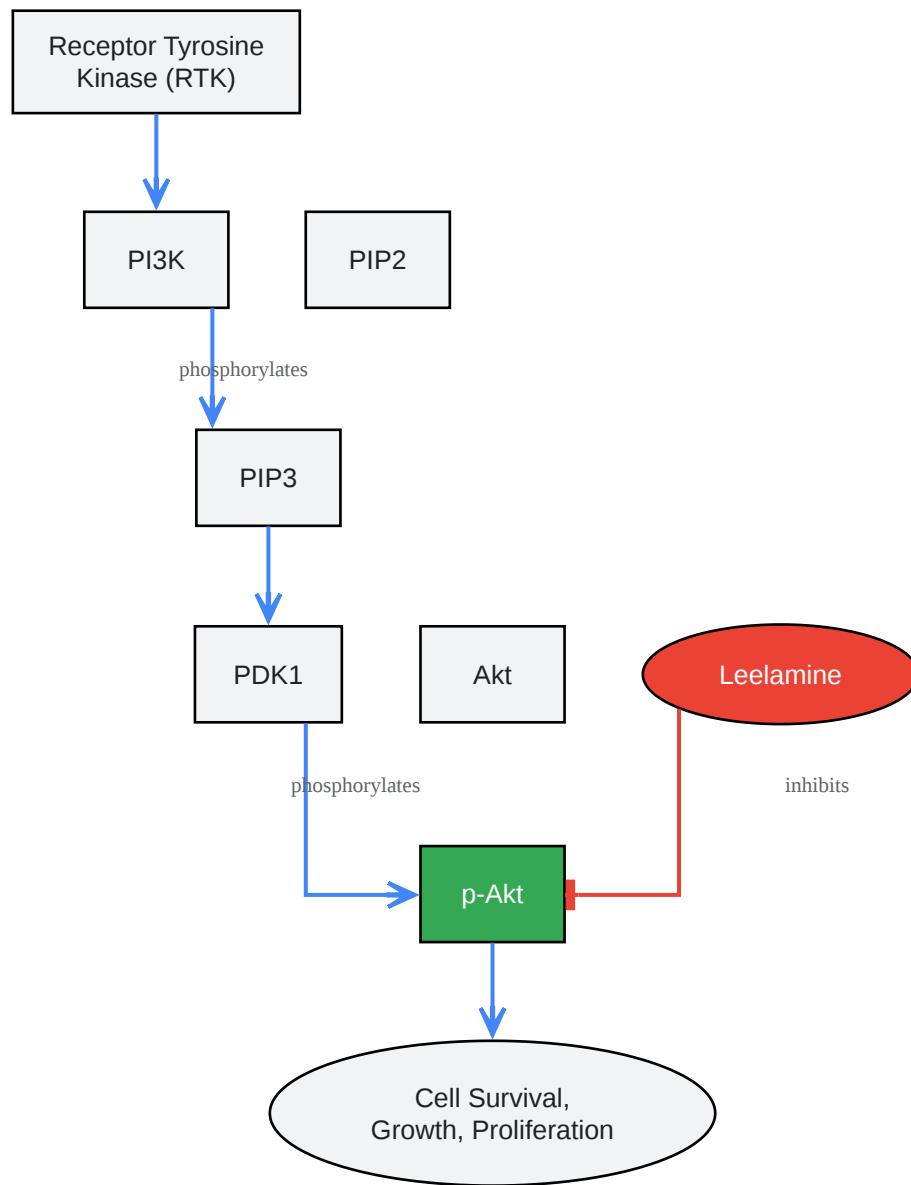
Parameter	Cell Type	Value	Reference
Average IC50	Melanoma Cells	2 μ mol/L	[1]
Average IC50	Normal Cells	9.3 μ mol/L	[1]
Inhibition of Cellular Proliferation	Melanoma Cells (at 2.5 μ mol/L)	40-80%	[1]
Increase in Apoptosis	Melanoma Cells	600%	[1]
Inhibition of Xenografted Melanoma Tumor Growth	In vivo	60% (average)	[1]

Key Therapeutic Targets and Signaling Pathways

Leelamine's therapeutic potential is intrinsically linked to its ability to modulate specific signaling pathways that are fundamental to cancer cell survival and proliferation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Leelamine effectively inhibits this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[\[1\]](#) This inhibition occurs in a dose and time-dependent manner.[\[1\]](#)

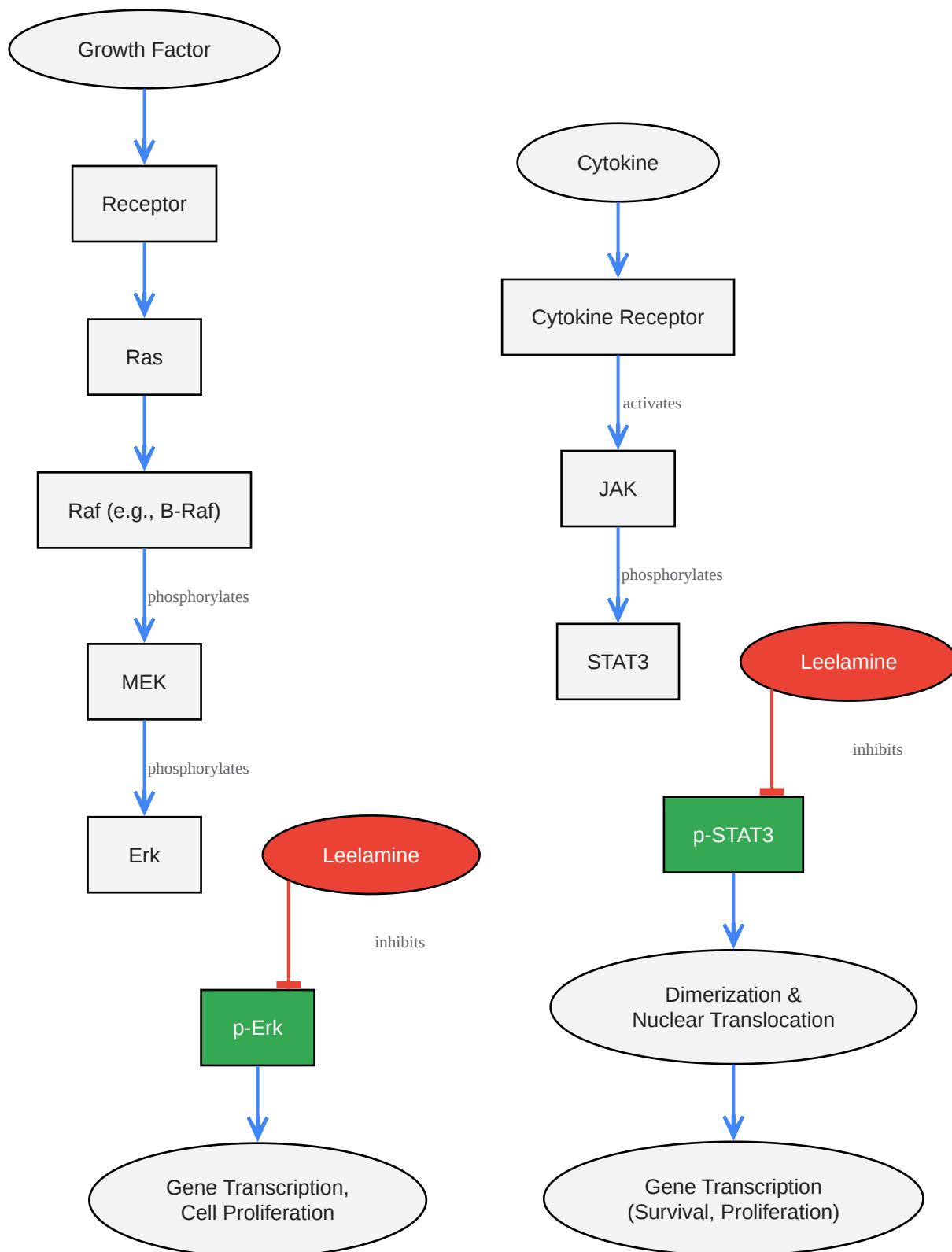


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Leelamine inhibits the PI3K/Akt signaling pathway.

The MAPK Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of this pathway, such as BRAF mutations in melanoma, are common in cancer.^[1] Leelamine has been shown to inhibit the MAPK pathway by decreasing the phosphorylation of Erk, a key downstream kinase.^[1]



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References

- 1. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
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